molecular formula C17H9F3N2O4 B2427914 2-(((2-Nitro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione CAS No. 1023502-21-7

2-(((2-Nitro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione

Cat. No.: B2427914
CAS No.: 1023502-21-7
M. Wt: 362.264
InChI Key: JFHYONHBKZOKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((2-Nitro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione is a complex organic compound that belongs to the class of indane-1,3-dione derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization . The presence of the nitro and trifluoromethyl groups in the phenyl ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Nitro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione typically involves the condensation of indane-1,3-dione with 2-nitro-5-(trifluoromethyl)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(((2-Nitro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions include various substituted indane-1,3-dione derivatives, which can have different functional groups replacing the nitro or trifluoromethyl groups.

Scientific Research Applications

2-(((2-Nitro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((2-Nitro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can enhance the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Properties

IUPAC Name

3-hydroxy-2-[[2-nitro-5-(trifluoromethyl)phenyl]iminomethyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F3N2O4/c18-17(19,20)9-5-6-14(22(25)26)13(7-9)21-8-12-15(23)10-3-1-2-4-11(10)16(12)24/h1-8,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXCVCTUYQODEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=C(C=CC(=C3)C(F)(F)F)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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